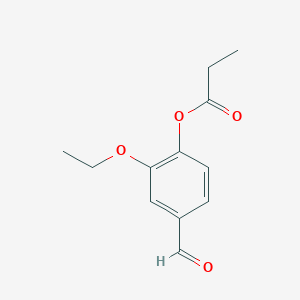

2-Ethoxy-4-formylphenyl propionate

Descripción

Contextualization within Aromatic Esters and Formyl Derivatives

2-Ethoxy-4-formylphenyl propionate (B1217596) is classified as an aromatic ester. numberanalytics.comnumberanalytics.com Aromatic esters are organic compounds where an ester group is attached to an aromatic ring, with the general structure Ar-COO-R. numberanalytics.com In this specific molecule, the aromatic ring is a phenyl group, and the R group is an ethyl, making it a propionate. These compounds are significant in various industries, serving as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com

The presence of a formyl group (an aldehyde) further categorizes it as a formyl derivative. The formyl group is a key functional group in organic chemistry due to its high reactivity, making aldehydes valuable precursors for a wide range of other functional groups. wikipedia.orgnih.gov The combination of the ester and aldehyde functionalities on a single aromatic platform makes 2-Ethoxy-4-formylphenyl propionate a bifunctional reagent with potential for sequential or selective reactions.

Historical Perspective on Related Chemical Entities and Their Synthetic Challenges

The synthesis of substituted aromatic compounds, particularly those with multiple functional groups like this compound, has presented ongoing challenges in organic chemistry. The primary difficulty lies in controlling the regioselectivity of the reactions to introduce substituents at the desired positions on the aromatic ring.

Historically, the synthesis of substituted benzaldehydes has been a significant hurdle. acs.orgnih.govrug.nl The high reactivity of the aldehyde group makes it susceptible to side reactions, often necessitating the use of protecting groups to shield it during subsequent chemical transformations. acs.orgresearchgate.netwiley.com A protecting group temporarily blocks a reactive site, allowing a reaction to occur selectively at another position. wiley.com

Similarly, the synthesis of aromatic esters has its own set of challenges, including achieving high yields and preventing side reactions like hydrolysis. numberanalytics.com The development of efficient catalytic methods has been crucial in overcoming these obstacles. For instance, the use of Lewis acids like zinc chloride has been shown to catalyze the formation of functionally substituted aromatic aldehydes under milder conditions than previously possible. kpfu.ru

Significance of the Formylphenyl and Ethoxy Moieties in Organic Synthesis and Functional Materials

The formylphenyl moiety, a phenyl group with an attached formyl group, is a cornerstone of organic synthesis. The formyl group, with its carbonyl center, is a potent electrophile, readily undergoing nucleophilic attack. britannica.com This reactivity allows for the transformation of aldehydes into a variety of other functional groups, including alcohols, carboxylic acids, and amines, making them essential intermediates in the creation of complex molecules. nih.gov

The ethoxy group (-OCH2CH3) is an alkoxy group consisting of an ethyl group bonded to an oxygen atom. fiveable.mewikipedia.org In aromatic systems, the ethoxy group is an electron-donating group, which can influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions. fiveable.me Its presence can also modify the physical properties of a molecule, such as its solubility and boiling point. fiveable.me In the context of functional materials, the incorporation of alkoxy groups can be used to tune the electronic and optical properties of organic molecules for applications in areas like photovoltaics.

Scope and Objectives of Current Research on this compound

While specific research dedicated exclusively to this compound is not extensive, the objectives of its study can be inferred from research on related compounds. Current research on multifunctional aromatic compounds is largely driven by the need for novel building blocks for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

A key objective is the development of new synthetic methodologies that allow for the selective functionalization of such molecules. For example, research into the synthesis of substituted benzaldehydes is focused on creating faster and more efficient one-pot procedures that avoid the need for intermediate purification steps. acs.orgnih.govrug.nl The development of green chemistry processes, which use less toxic reagents and produce less waste, is also a major goal. acs.org

In the realm of materials science, research is focused on how the combination of different functional groups on an aromatic scaffold can lead to new materials with desirable electronic, optical, or self-assembly properties. The study of compounds like this compound contributes to a fundamental understanding of structure-property relationships in these materials.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Physical Form | Powder |

| Melting Point | 46-47 °C |

| Purity | Min. 95% |

| InChI Key | MYFUIYHUKGKRTC-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound. Data sourced from cymitquimica.comsigmaaldrich.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-ethoxy-4-formylphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-12(14)16-10-6-5-9(8-13)7-11(10)15-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFUIYHUKGKRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351603 | |

| Record name | 2-ethoxy-4-formylphenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159661-85-5 | |

| Record name | 2-ethoxy-4-formylphenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethoxy 4 Formylphenyl Propionate and Analogues

Established Synthetic Pathways and Chemical Transformations

The traditional synthesis of 2-ethoxy-4-formylphenyl propionate (B1217596) and its analogues relies on a series of well-documented chemical transformations. These methods, while effective, often involve multi-step sequences and the use of conventional reagents.

Esterification Reactions Involving Formylphenol Precursors

A primary route to 2-ethoxy-4-formylphenyl propionate involves the esterification of a suitable formylphenol precursor, such as ethylvanillin (2-ethoxy-4-hydroxybenzaldehyde). In this approach, the hydroxyl group of the phenol (B47542) is reacted with a propionylating agent. A common method employs propionyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Alternatively, the reaction can be carried out using propionic anhydride. For instance, the synthesis of the related compound 2-ethoxy-4-formylphenyl stearate (B1226849) was achieved by reacting ethylvanillin with stearic acid in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in acetonitrile. imperial.ac.uk This reaction proceeded under reflux for one hour, yielding the desired ester. imperial.ac.uk This general strategy can be adapted for the synthesis of the propionate analogue.

Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, represents another viable method. Modifications to this classic reaction, such as controlled water addition, have been shown to suppress side reactions like polycondensation, leading to higher yields.

Introduction of the Ethoxy Group: Etherification Strategies

The introduction of the ethoxy group is a critical step in the synthesis of this compound. This is typically achieved through Williamson ether synthesis, where a phenoxide ion reacts with an ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide.

For example, a process for the preparation of 2-ethoxyphenol (B1204887) involves the reaction of catechol with diethyl sulfate in the presence of aqueous sodium hydroxide (B78521) and toluene. tdcommons.org The reaction mixture is heated, and the resulting 2-ethoxyphenol is isolated with high purity. tdcommons.org A similar strategy can be envisioned starting from a dihydroxybenzaldehyde derivative, where selective etherification of one hydroxyl group is achieved before proceeding with esterification.

A novel one-pot method for producing hydroxy-substituted phenolic ethers has also been developed, involving the Baeyer-Villiger oxidation of 4-hydroxyacetophenone in the presence of an oxidant and an alcohol. core.ac.uk This method has been shown to be effective for producing 4-methoxyphenol (B1676288) from 4-hydroxyacetophenone in methanol. core.ac.uk While not a direct route to the title compound, it highlights an alternative strategy for ether formation.

Formylation Reactions on Phenyl Propionate Scaffolds

An alternative synthetic approach involves the introduction of the formyl group onto a pre-existing 2-ethoxyphenyl propionate scaffold. This can be accomplished through various formylation reactions.

The Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid, is a method for the formylation of aromatic compounds. uniroma1.it Studies on methoxyphenyl boronic acids have shown that the regioselectivity of the formylation is influenced by the position of the methoxy (B1213986) group. uniroma1.it This suggests that direct formylation of 2-ethoxyphenyl propionate could be a viable, though potentially complex, route.

Other classical formylation methods, such as the Vilsmeier-Haack, Gattermann-Koch, and Duff reactions, are also available for introducing a formyl group onto an aromatic ring. uniroma1.it However, these reactions often require harsh conditions and may lack the desired regioselectivity, presenting challenges for their application in the synthesis of a specific isomer like this compound. uniroma1.it

Oxidative Approaches to Formyl Functionality (e.g., TEMPO-catalyzed oxidation)

The formyl group can also be introduced through the oxidation of a corresponding methyl or hydroxymethyl group. A particularly effective method involves the use of the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a catalyst. organic-chemistry.org

TEMPO-catalyzed oxidation offers a mild and selective method for converting primary alcohols to aldehydes. organic-chemistry.org For instance, the synthesis of 2-(4-formylphenyl)propionic acid has been achieved by the TEMPO-catalyzed oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid using sodium hypochlorite (B82951) as the oxidant. google.com This process has been shown to improve both the yield and purity of the final product compared to conventional methods. google.com A similar strategy could be applied to a suitable precursor of this compound.

The versatility of TEMPO and its derivatives is further highlighted by their use in combination with various co-oxidants and metal catalysts, allowing for aerobic oxidation of alcohols under mild conditions. organic-chemistry.orgmdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions and Their Mechanistic Implications

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can offer numerous advantages, including reduced environmental impact, lower costs, and sometimes, unique reactivity and selectivity.

While specific research on the solvent-free synthesis of this compound is not widely reported, related processes provide a strong indication of its feasibility. For instance, a green process for preparing 2-(4-formylphenyl)propionic acid in an aqueous solution has been developed, utilizing a TEMPO catalyst and hydrogen peroxide as the oxidant. google.com This method avoids the use of organic solvents, making it an environmentally friendly alternative. google.com

The mechanistic implications of solvent-free reactions can be significant. The absence of a solvent can alter the transition states and reaction pathways, sometimes leading to higher reaction rates and selectivities than in solution-phase reactions. The close proximity of reactants in the solid state can facilitate reactions that might be slow or inefficient in solution.

Table of Reaction Conditions for Analogous Syntheses

| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethylvanillin | Stearic acid, DMAP, EDC.HCl | Acetonitrile | Reflux | 48 | imperial.ac.uk |

| Catechol | Diethyl sulfate, NaOH | Toluene/Water | 60-65 | 65 | tdcommons.org |

| 2-[4-(hydroxymethyl)phenyl] propionic acid | TEMPO, NaOCl | Ester solvent | 10-40 | ~85 (improved) | google.com |

| 2-(4-(bromomethyl)phenyl) propionic acid | H₂O₂, TEMPO | Water | Not specified | High | google.com |

Utilization of Sustainable Catalytic Systems (e.g., Ammonium (B1175870) Bicarbonate, TEMPO)

The synthesis of aromatic aldehydes, a key structural feature of this compound, has benefited significantly from the use of sustainable catalytic systems that avoid harsh and stoichiometric reagents.

TEMPO-based Catalysis: The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical is a highly efficient catalyst for the selective oxidation of alcohols to aldehydes. rsc.orgresearchgate.net In the context of synthesizing analogues of the target molecule, a primary alcohol precursor, such as 2-ethoxy-4-(hydroxymethyl)phenyl propionate, could be oxidized to the desired aldehyde. TEMPO-catalyzed oxidations are often paired with a co-oxidant. A notable green process utilizes a TEMPO catalyst with an aqueous solution of sodium hypochlorite (NaOCl) for the oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid to 2-(4-formylphenyl)propionic acid, a structurally related compound. google.com This method has been shown to improve yield by over 15% and purity by more than 10% compared to previous methods. google.com Another environmentally friendly approach employs TEMPO with aqueous hydrogen peroxide, eliminating the need for organic solvents entirely in the synthesis of 2-(4-formylphenyl)propionic acid from a bromomethyl precursor. google.com The development of heterogeneous TEMPO catalysts, where the catalyst is immobilized on a solid support like activated carbon, further enhances sustainability by allowing for easy catalyst recovery and reuse, which is crucial for industrial applications. rsc.orgresearchgate.netresearchgate.net

Ammonium Bicarbonate in C1 Chemistry: Ammonium bicarbonate (NH₄HCO₃) is emerging as a valuable reagent in sustainable chemistry. It can serve as an in-situ source of carbon dioxide (CO₂) in reactions. bohrium.comnih.gov For instance, research has shown that ammonium bicarbonate can significantly accelerate the reaction of amines with CO₂, acting as an internal source of CO₂ microbubbles that increase the reactive interface. bohrium.comnih.gov While not directly used for the formyl group in the target compound, this principle is relevant to sustainable C1 chemistry. In related transformations, ammonium bicarbonate is a key component in the reversible hydrogen storage cycle based on the bicarbonate/formate redox equilibrium, which is often catalyzed by palladium on activated carbon (Pd/AC). researchgate.net

The table below summarizes the advantages of using these catalytic systems in relevant transformations.

| Catalyst System | Precursor Type | Transformation | Key Advantages |

| TEMPO/NaOCl | Hydroxymethyl Phenyl Propionic Acid Analogue | Alcohol Oxidation to Aldehyde | Improved yield and purity; simplified waste treatment. google.com |

| TEMPO/H₂O₂ | Bromomethyl Phenyl Propionic Acid Analogue | Oxidation to Aldehyde | Green, water-based reaction; avoids organic solvents. google.com |

| Heterogeneous TEMPO | Alcohols | Aerobic Oxidation | Catalyst recyclability; suitable for continuous flow processes. rsc.orgresearchgate.net |

| Ammonium Bicarbonate | Amines/CO₂ | Carbamate Formation | Acts as an internal CO₂ source; accelerates reaction. bohrium.comnih.gov |

Atom Economy and Waste Minimization in Synthetic Design

The principles of green chemistry, particularly atom economy and waste minimization, are central to modern synthetic design. acs.orgrroij.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgjocpr.comprimescholars.com

For a molecule like this compound, the synthesis can be analyzed from an atom economy perspective. The synthesis involves at least two key bond-forming events: the formation of the ester linkage and the introduction of the formyl group.

Esterification: A classic Fischer esterification between a phenol precursor (like 2-ethoxy-4-formylphenol) and propionic acid (or its derivative) produces water as a byproduct. youtube.comyoutube.com While effective, this reaction is reversible and has a lower atom economy than an addition reaction. youtube.com An alternative with higher atom economy would be to use an SN2 reaction between a carboxylate salt and an appropriate electrophile, though this may require a multi-step sequence. youtube.com

Formylation: Traditional formylation methods, such as the Vilsmeier-Haack or Gattermann-Koch reactions, often use stoichiometric amounts of reagents and generate significant waste. In contrast, catalytic methods are superior. acs.org For example, catalytic hydroformylation of an alkene precursor would be a highly atom-economical route to an aldehyde. numberanalytics.com

Applications of Alternative Green Solvents (e.g., Water, Supercritical CO2, Bio-based Solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic and flammable, leading to a push for greener alternatives. researchgate.netbhu.ac.in

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Its use in organic synthesis can be challenging due to the poor solubility of many organic substrates. However, for certain reactions, it is highly effective. For instance, a green process for preparing 2-(4-formylphenyl)propionic acid, an analogue of our target's core, has been developed using water as the solvent. google.com This process avoids the use of organic solvents, making it significantly more environmentally friendly. google.com

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is a highly promising green solvent. mrforum.comepa.gov It is non-toxic, non-flammable, and its solvent properties can be "tuned" by adjusting temperature and pressure. bhu.ac.inmrforum.com scCO₂ is particularly well-suited for esterification reactions. mrforum.commdpi.com Its low viscosity and gas-like properties can enhance reaction rates, and its use eliminates the need for hazardous organic solvents. bhu.ac.in Enzymatic esterifications, which are themselves a green alternative, have been successfully carried out in scCO₂, showing significantly higher yields compared to solvent-free or hexane-based systems. mdpi.com The synthesis of the propionate ester in this compound could potentially be achieved with high efficiency and environmental benefit using lipase-catalyzed esterification in scCO₂. researchgate.netmdpi.com

The table below compares the properties of conventional and green solvents relevant to the synthesis of aromatic esters.

| Solvent Type | Examples | Advantages | Disadvantages | Relevance to Synthesis |

| Conventional | Dichloromethane, Toluene | High solubility for organic compounds | Toxic, volatile, environmentally persistent | Used in traditional oxidation and esterification reactions. organic-chemistry.org |

| Green Solvents | ||||

| Water | H₂O | Non-toxic, non-flammable, cheap | Poor solubility for many non-polar reactants | Viable for specific reactions like TEMPO-catalyzed oxidations. google.com |

| Supercritical Fluid | scCO₂ | Non-toxic, tunable properties, easily removed | Requires high-pressure equipment | Excellent for esterification and hydrogenation reactions. bhu.ac.inmrforum.commdpi.com |

| Bio-based | Ethanol, 2-MeTHF | Renewable source, often biodegradable | Can have higher cost, potential for competition with food sources | Can be used in catalyzed reactions like methoximation. nih.gov |

Chiral Synthesis and Stereoselective Approaches to Related Propionate Derivatives

While this compound itself is achiral, the synthesis of chiral propionate derivatives is of significant interest in medicinal and materials chemistry. Stereoselective synthesis allows for the preparation of a single desired stereoisomer, which is crucial when biological activity is dependent on a specific 3D structure. ethz.chyoutube.com

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to create a single enantiomer of a chiral molecule from an achiral starting material. ethz.ch This is often achieved using chiral catalysts or auxiliaries.

Catalytic Asymmetric Hydrogenation: This is a powerful technique for creating chiral centers. For example, iridium-catalyzed asymmetric hydrogenation of quinoxaline (B1680401) derivatives can produce chiral products with excellent enantioselectivities (up to 98% ee). rsc.org By simply changing the solvent, it is possible to selectively synthesize either the (R) or (S) enantiomer from the same starting material. rsc.org This type of strategy could be adapted to prochiral alkene precursors of propionate derivatives.

Asymmetric Dihydroxylation and Epoxidation: The Sharpless asymmetric dihydroxylation and epoxidation are foundational methods in chiral synthesis. capes.gov.br These reactions can install stereocenters with high predictability and enantioselectivity, which can then be further elaborated to the desired chiral propionate structure. capes.gov.br

Organocatalysis: Chiral amines and other small organic molecules can act as powerful enantioselective catalysts. For instance, merging asymmetric organocatalysis with other catalytic cycles, like photoredox catalysis, can enable the synthesis of previously inaccessible enantioenriched products with high efficiency. nih.gov A one-pot Mannich/hydroamination reaction using a chiral amine-squaramide catalyst has been used to generate complex chiral heterocycles with excellent enantioselectivities (up to 99%). nih.gov

Diastereoselective Control in Related Transformations

When a molecule already contains a stereocenter, introducing a new one can lead to the formation of diastereomers. Diastereoselective reactions control the configuration of the newly formed center relative to the existing one. youtube.com

Aldol (B89426) Reactions: The aldol reaction is a classic C-C bond-forming reaction that can be controlled to produce specific diastereomers. For example, Sn(II)-mediated aldol reactions of β-ketosulfonimides, derived from propionyl chloride, can selectively afford anti,syn-aldol adducts. nih.gov Alternatively, using dialkylboron chloride-mediated aldol reactions on a related β-acyloxyl ketone can produce the anti,anti-aldol adduct. nih.gov

Tandem Radical/Anionic Reactions: Complex propionate motifs can be constructed using tandem reactions that combine different reaction types in one pot. acs.orgnih.gov For instance, a Mukaiyama aldol reaction can be paired with a free-radical hydrogen transfer. By carefully choosing protecting groups and Lewis acid catalysts, one can control the stereochemical outcome to produce either syn-syn or syn-anti propionate structures with excellent diastereoselectivity. nih.gov This approach capitalizes on chelation control and endocyclic effects to direct the stereochemistry of both the anionic and radical steps. acs.org

These advanced stereoselective methods provide powerful tools for accessing the full range of stereoisomers of complex propionate derivatives for various applications. nih.govaalto.fi

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 4 Formylphenyl Propionate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Ethoxy-4-formylphenyl propionate (B1217596). By analyzing the chemical environment of each proton and carbon atom, NMR provides a detailed map of the molecule's connectivity and framework.

Proton (¹H) NMR spectroscopy offers critical insights into the number of different types of protons and their neighboring environments. The expected ¹H NMR spectrum of 2-Ethoxy-4-formylphenyl propionate would exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, the propionate group protons, and the aldehyde proton.

The aromatic region is expected to show three signals for the protons on the phenyl ring. The proton positioned between the ethoxy and propionate groups is anticipated to appear as a doublet, coupled to its ortho-neighbor. The other two aromatic protons would likely present as a doublet and a doublet of doublets, respectively, based on their ortho and meta couplings.

The ethoxy group will be characterized by a quartet for the methylene (-CH₂-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. Similarly, the propionate group will display a quartet for its methylene protons and a triplet for its methyl protons. The aldehyde proton (-CHO) is expected to appear as a distinct singlet at a significantly downfield chemical shift due to the strong deshielding effect of the carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | - |

| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet | - |

| Ethoxy (-OCH₂CH₃) | 4.0 - 4.2 | Quartet | ~7.0 |

| Propionate (-OCOCH₂CH₃) | 2.4 - 2.6 | Quartet | ~7.5 |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet | ~7.0 |

| Propionate (-OCOCH₂CH₃) | 1.1 - 1.3 | Triplet | ~7.5 |

Note: The predicted chemical shifts are based on analogous compounds and may vary slightly in experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show a signal for the aldehyde carbonyl carbon at a very downfield position. The ester carbonyl carbon of the propionate group will also appear in the downfield region, but at a slightly higher field than the aldehyde. The aromatic carbons will produce a set of signals in the intermediate region of the spectrum, with their chemical shifts influenced by the attached functional groups. The carbons of the ethoxy and propionate groups will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 190 - 195 |

| Ester Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-O, C-C=O) | 140 - 160 |

| Aromatic (C-H) | 110 - 135 |

| Ethoxy (-OCH₂) | 63 - 65 |

| Propionate (-CH₂) | 27 - 29 |

| Ethoxy (-CH₃) | 14 - 16 |

| Propionate (-CH₃) | 9 - 11 |

Note: The predicted chemical shifts are based on analogous compounds and may vary slightly in experimental conditions.

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methylene and methyl protons within both the ethoxy and propionate groups. It would also confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the ethoxy methylene protons would correlate with the signal for the ethoxy methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (typically 2-3 bond) correlations between protons and carbons. This technique is invaluable for piecing together the entire molecular structure. For example, the aldehyde proton would show a correlation to the aromatic carbon to which the formyl group is attached, and the protons of the propionate's methylene group would show correlations to the ester carbonyl carbon and the aromatic carbon bearing the propionate group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound. This precise mass allows for the determination of the elemental composition of the molecule, confirming its chemical formula as C₁₂H₁₄O₄. The exact mass can be used to distinguish the compound from other isomers with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M]+ | 222.0892 |

| [M+H]+ | 223.0965 |

| [M+Na]+ | 245.0784 |

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragment ions produced upon ionization. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of the propionyl group: A common fragmentation pathway for esters is the cleavage of the acyl group. This would result in the loss of a C₃H₅O radical, leading to a prominent fragment ion corresponding to the 2-ethoxy-4-formylphenoxyl cation.

Loss of the ethoxy group: Cleavage of the ethoxy group from the phenyl ring would lead to the loss of a C₂H₅O radical, resulting in another significant fragment ion.

Decarbonylation: The formyl group can lose carbon monoxide (CO), leading to a fragment ion that is 28 Da lighter than the parent ion or other fragment ions containing the formyl group.

Cleavage within the propionate chain: Fragmentation can also occur within the propionate side chain, for example, through the loss of an ethyl radical.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed, providing complementary information to the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to their characteristic vibrational modes. Raman spectroscopy provides complementary information by analyzing the light scattered from a sample.

For this compound, the spectra would be dominated by signals corresponding to the carbonyl groups of the aldehyde and the propionate ester, the C-O bonds of the ether and ester, and the vibrations of the aromatic ring.

The key vibrational modes expected for this compound include:

Aromatic C-H Stretch: Typically found above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the ethoxy and propionate groups, appearing in the 2850-3000 cm⁻¹ region.

Carbonyl (C=O) Stretch: This is one of the most prominent peaks. The aldehyde C=O stretch is expected around 1680-1700 cm⁻¹, influenced by conjugation with the aromatic ring. The ester C=O stretch typically appears at a higher frequency, around 1735-1750 cm⁻¹. The presence of two distinct peaks in this region would be a key identifier.

Aromatic C=C Stretch: Multiple peaks are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-O Stretch: Strong peaks corresponding to the ester and ether linkages would be visible in the 1000-1300 cm⁻¹ range.

Analysis of analogues like ethyl vanillin (B372448) and acetyl vanillin derivatives confirms these assignments, with acetylated vanillin showing a distinct ester carbonyl peak around 1695 cm⁻¹ and nitrated derivatives displaying aromatic substitution patterns. nih.gov Raman spectroscopy of ethyl vanillin further elucidates the "fingerprint region" with characteristic bands for the aromatic structure. researchgate.net

Table 1: Expected IR/Raman Vibrational Frequencies for this compound Based on Analogues

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C-H | Stretch | 2720 - 2820 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| Ester C=O | Stretch | 1735 - 1750 |

| Aldehyde C=O | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1150 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. The presence of the formyl (aldehyde) and ethoxy groups, which are auxochromes and chromophores, influences the position and intensity of these absorption bands. The electronic transitions are typically π → π* and n → π*.

π → π Transitions:* These are high-energy transitions associated with the conjugated π-system of the benzene ring. They are expected to result in strong absorption bands.

n → π Transitions:* These are lower-energy transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl and ether groups. These absorptions are typically weaker.

Data from the precursor, vanillin, shows characteristic absorption spectra that vary with concentration. researchgate.net Studies of vanillin and its metal complexes further demonstrate how interactions with the functional groups can shift the absorption maxima, providing a basis for understanding the electronic environment of the chromophore. researchgate.net

Table 2: Illustrative UV-Vis Absorption Data for Analogue Compounds

| Compound | Solvent | λmax (nm) | Type of Transition |

|---|---|---|---|

| Vanillin | Various | ~230, 280, 310 | π → π* and n → π* |

Note: Data is for illustrative purposes based on publicly available spectra for analogues. Specific values for this compound may vary.

X-ray Crystallography for Solid-State Structure Determination

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. A successful crystallographic analysis would provide unequivocal proof of its chemical structure and reveal critical details about its solid-state packing and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Tetrel Bonding)

In the absence of a determined crystal structure for this compound, the likely intermolecular interactions governing its crystal packing can be inferred from its molecular structure. The packing of molecules in a crystal is a result of a delicate balance of various non-covalent interactions that minimize the system's energy.

For this molecule, the following interactions would be expected:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are highly probable. The oxygen atoms of the aldehyde, ester, and ether groups can act as hydrogen bond acceptors, interacting with aromatic and aliphatic C-H groups on neighboring molecules.

π-π Stacking: The electron-rich aromatic rings are likely to arrange themselves in parallel or offset geometries to engage in π-π stacking interactions, which are a significant cohesive force in the crystals of many aromatic compounds.

These types of interactions are commonly observed in the crystal structures of related aromatic compounds, where they dictate the formation of specific supramolecular assemblies like chains, sheets, or more complex three-dimensional networks. researchgate.netresearchgate.net

Polymorphism and Solid-State Forms of this compound and Analogues

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. symbiosisonlinepublishing.com Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. researchgate.net

While no polymorphs of this compound have been documented, its close analogue, vanillin, is known to exhibit polymorphism. tandfonline.comresearchgate.net Vanillin has a thermodynamically stable form (Form I) and a metastable form (Form II), with reports of other highly unstable forms. tandfonline.comtandfonline.com The existence of polymorphism in vanillin suggests that its derivatives, including this compound, may also be capable of forming multiple crystalline structures under different conditions.

The specific polymorphic form that crystallizes from a solution is highly sensitive to a variety of thermodynamic and kinetic factors. sevenstarpharm.com The ability to control these factors is crucial in pharmaceutical and materials science to produce the desired polymorph consistently.

Key factors include:

Solvent: The polarity of the solvent and its specific interactions (e.g., hydrogen bonding) with the solute can influence which polymorph nucleates and grows. chemicalbook.com

Temperature: Temperature affects both the solubility of the compound and the relative stability of different polymorphs. For vanillin, temperature variation is a key factor in determining the resulting crystalline form. tandfonline.comtandfonline.com

Supersaturation and Cooling Rate: The level of supersaturation is the driving force for crystallization. Rapid cooling (swift cooling) often traps molecules in a less stable, kinetically favored form, whereas slow cooling or evaporation allows the system to reach thermodynamic equilibrium, favoring the most stable polymorph. researchgate.net For instance, swift cooling of vanillin solutions can yield the metastable Form II, while slower processes produce the stable Form I. tandfonline.comtandfonline.com

Impurities: The presence of impurities can inhibit the growth of one polymorph or act as a template for the nucleation of another.

Distinguishing between different polymorphic forms requires a combination of analytical techniques, with Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) being fundamental tools. rigaku.com

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline phases. Since polymorphs have different crystal lattice arrangements, they produce unique diffraction patterns, which serve as a distinct "fingerprint" for each form. h-and-m-analytical.com It is used to identify the specific polymorph present and can be used to quantify mixtures of forms. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion of a material. Different polymorphs will typically have different melting points and heats of fusion. thermalsupport.com DSC can also detect solid-solid phase transitions between polymorphs, which appear as endothermic or exothermic events on the thermogram. For vanillin, DSC analysis clearly distinguishes the stable Form I (melting point ~82.6 °C) from the metastable Form II (melting point ~81.0 °C). tandfonline.comtandfonline.com

Together, PXRD provides unequivocal structural identification, while DSC provides information on the thermodynamic stability and transition behavior of the polymorphs. rigaku.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetyl nitro vanillin |

| Ethyl vanillin |

Control and Selection of Crystalline Forms in Chemical Development

The control and selection of specific crystalline forms, or polymorphs, of a chemical compound are critical aspects of chemical development, particularly in the pharmaceutical and fine chemical industries. Polymorphs are different arrangements of the same molecule in the solid state, and they can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. The ability to selectively crystallize a desired polymorphic form is essential for ensuring product consistency, efficacy, and manufacturability. However, based on currently available scientific literature, there is no specific information detailing the control and selection of crystalline forms for this compound.

Extensive searches of chemical databases and research publications have not yielded studies focused on the polymorphism or crystallization behavior of this particular compound. Research in the field of crystal engineering typically involves a systematic investigation of various crystallization parameters to identify and selectively produce different polymorphs. These parameters often include:

Solvent Selection: The polarity, hydrogen bonding capability, and other properties of the crystallization solvent can significantly influence which polymorphic form is favored.

Supersaturation: The level of supersaturation at which crystallization is initiated can determine the nucleation and growth kinetics of different polymorphs.

Temperature and Cooling Rate: The temperature profile during crystallization, including the rate of cooling, can be a critical factor in controlling polymorphism.

Additives and Impurities: The presence of small amounts of other substances can either inhibit or promote the formation of specific crystalline forms.

While these general principles are well-established in the study of solid-state chemistry, their specific application to this compound has not been documented. Therefore, no detailed research findings or data tables concerning the control of its crystalline forms can be presented. Further research would be required to investigate the potential for polymorphism in this compound and to develop methods for the selective crystallization of any identified forms.

Computational and Theoretical Chemistry Studies on 2 Ethoxy 4 Formylphenyl Propionate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), are routinely used to predict a wide array of molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By calculating the electron density, DFT can accurately predict molecular geometries and energies.

Despite the widespread use of DFT in chemical research, no specific studies detailing the DFT-optimized geometry or electronic structure of 2-Ethoxy-4-formylphenyl propionate (B1217596) have been found. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to solve the Kohn-Sham equations for the molecule, yielding its lowest energy conformation and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap generally indicates a more reactive molecule.

Specific FMO analysis, including the energies of the HOMO and LUMO and the calculated energy gap for 2-Ethoxy-4-formylphenyl propionate, is not available in published literature. A computational study would provide these values, which are crucial for predicting how the molecule might interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with electrophiles and nucleophiles. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

No MEP maps for this compound have been published. A theoretical study would generate a 3D map illustrating the charge distribution and highlighting the likely sites for chemical reactions.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These calculations can help in the design of new materials with enhanced NLO responses.

There are no available computational studies that predict the NLO properties of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which contains rotatable bonds in its ethoxy and propionate groups, MD simulations would be invaluable for exploring its conformational landscape. These simulations can reveal the preferred conformations of the molecule and the dynamics of its structural changes.

No molecular dynamics simulation studies have been reported for this compound. Such research would provide a deeper understanding of its behavior in different environments, such as in solution.

Intermolecular Interaction Analysis using Advanced Computational Tools

The study of intermolecular interactions is crucial for understanding the properties of materials in their condensed phases (liquids and solids). Advanced computational tools, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis, can be used to identify and characterize weak interactions like hydrogen bonds and van der Waals forces.

There is no published research that analyzes the intermolecular interactions of this compound using these advanced computational methods.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into how neighboring molecules interact. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface is often visualized by mapping properties onto it, such as dnorm, which is a normalized contact distance. The dnorm value is negative in regions of close intermolecular contact, zero where contacts are at the van der Waals distance, and positive for longer contacts. These surfaces are typically colored red for shorter-than-van der Waals contacts (indicating strong interactions like hydrogen bonds), white for contacts at the van der Waals distance, and blue for longer contacts. mdpi.comiucr.org

From the Hirshfeld surface, a two-dimensional (2D) fingerprint plot can be generated. rsc.org This plot is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. nih.gov It provides a quantitative summary of all intermolecular interactions in the crystal. nih.gov Different types of interactions appear as distinct patterns on the plot, and the relative area under these patterns corresponds to the proportion of that interaction type on the molecular surface. nih.gov

For a molecule like this compound, which contains hydrogen, carbon, and oxygen atoms, the most significant intermolecular contacts would be H···H, C···H/H···C, and O···H/H···O. nih.gov While specific data for this exact compound is not available, analysis of structurally similar substituted benzaldehyde (B42025) derivatives reveals common interaction patterns. nih.gov For instance, the presence of a carbonyl group often leads to the formation of C–H···O hydrogen bonds. rsc.orgnih.gov The aromatic ring can participate in C–H···π and π–π stacking interactions, which are also crucial for the stability of the crystal packing. rsc.orgnih.gov

The table below, derived from studies on various substituted phenyl derivatives, illustrates the typical percentage contributions of different intermolecular contacts to the total Hirshfeld surface area.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | 40 - 75% |

| C···H / H···C | 15 - 35% |

| O···H / H···O | 5 - 15% |

| C···C (π–π stacking) | 2 - 12% |

| Other (e.g., N···H, Halogen···H) | Variable |

This table presents typical data ranges for substituted phenyl compounds to illustrate the expected distribution of intermolecular contacts for this compound. mdpi.comnih.govresearchgate.net

The 2D fingerprint plot for a molecule like this would be expected to show a large, diffuse region corresponding to the high percentage of H···H contacts. researchgate.net Sharp, distinct "spikes" or "wings" would indicate more specific interactions like O···H hydrogen bonds. iucr.org The analysis of these plots provides a detailed fingerprint of the crystal packing environment. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Index Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ(r)) of a chemical system to define atoms, chemical bonds, and molecular structure. youtube.com Developed by Richard Bader, this theory examines the topology of the electron density, where critical points (locations where the gradient of the density is zero) reveal the underlying chemical structure. youtube.com Of particular interest are the bond critical points (BCPs), which exist on the line of maximum electron density—the "bond path"—that links two chemically bonded atoms. orientjchem.org

The properties at a BCP, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. orientjchem.org For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of electron density. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, both ρ(r) and ∇²ρ(r) are small and positive, indicating a depletion of electron density at the BCP. orientjchem.orgscirp.org

Complementary to QTAIM, the Non-Covalent Interaction (NCI) index is a visualization tool used to identify and characterize non-covalent interactions in real space. youtube.com It is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. youtube.com Plotting the RDG against the electron density reveals regions of non-covalent interactions as distinct spikes at low density and low RDG values. youtube.com These regions can be mapped onto the molecular structure and color-coded to differentiate between attractive (e.g., hydrogen bonds, blue), weak (e.g., van der Waals, green), and repulsive (e.g., steric clashes, red) interactions. youtube.com

For this compound, QTAIM and NCI analysis would be used to:

Characterize all covalent bonds within the molecule (C-C, C-H, C=O, C-O).

Identify and quantify the strength of any intramolecular hydrogen bonds, for instance, between the formyl group and adjacent atoms.

Analyze the intermolecular interactions, such as C-H···O hydrogen bonds involving the ethoxy, formyl, and propionate groups, which would be identified by BCPs between molecules.

The following table shows hypothetical but representative QTAIM data for various interactions expected in a molecule like this compound, based on studies of similar functionalized aromatic compounds. orientjchem.orgscirp.org

| Interaction Type | Bond Path | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

| Covalent Bond | C=O | ~0.30 - 0.40 | Negative | Shared (Covalent) |

| Covalent Bond | C-C (aromatic) | ~0.25 - 0.30 | Negative | Shared (Covalent) |

| Intermolecular H-Bond | C-H···O | ~0.01 - 0.04 | Positive | Closed-Shell (H-Bond) |

| van der Waals | H···H | ~0.005 - 0.015 | Positive | Closed-Shell (vdW) |

This table provides illustrative data based on typical values for organic molecules to demonstrate the application of QTAIM analysis. orientjchem.orgscirp.org

Together, QTAIM and NCI analysis provide a detailed electronic and topological picture of the bonding and non-covalent interactions that determine the structure and stability of this compound. youtube.comorientjchem.org

Structure-Property Relationship Predictions (Theoretical Aspects)

Structure-property relationships seek to establish a correlation between the chemical structure of a molecule and its resulting physicochemical properties. For this compound, its properties are dictated by the interplay of the phenyl ring and its three substituents: a formyl group (-CHO), an ethoxy group (-OCH₂CH₃), and a propionate ester group (-OCOC₂H₅).

Theoretical predictions based on Quantitative Structure-Property Relationship (QSPR) models for related phenolic, benzaldehyde, and aromatic ester compounds allow for an informed hypothesis on the properties of this molecule. mdpi.comnih.gov

Electronic Effects: The substituents significantly influence the electron distribution of the aromatic ring.

The formyl group is a moderately deactivating, electron-withdrawing group due to both resonance and inductive effects. This effect decreases the electron density on the phenyl ring, particularly at the ortho and para positions relative to the formyl group.

The ethoxy group is an activating, electron-donating group. The oxygen atom donates electron density to the ring via a strong resonance effect, which outweighs its inductive withdrawal.

The propionate ester group , specifically the oxygen atom attached to the ring, also acts as an electron-donating group through resonance.

Solubility and Polarity: The presence of multiple oxygen atoms in the formyl, ethoxy, and propionate groups introduces polar character to the molecule and provides sites for hydrogen bonding with protic solvents (acting as hydrogen bond acceptors). However, the molecule also possesses significant non-polar character due to the phenyl ring and the ethyl/propyl hydrocarbon chains. This amphiphilic nature suggests it would have limited solubility in water but good solubility in moderately polar to non-polar organic solvents like ethanol, acetone, and ethers.

Reactivity:

The formyl group is a site for nucleophilic addition reactions, typical of aldehydes. The electron-donating groups on the ring would slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde, potentially slowing the rate of such reactions.

The aromatic ring is activated towards electrophilic aromatic substitution due to the net electron-donating character of the substituents. Electrophiles would preferentially attack at positions ortho and para to the powerful activating ethoxy and ester groups.

The ester group is susceptible to hydrolysis (saponification) under basic or acidic conditions, which would cleave the propionate group from the phenyl ring.

These theoretical predictions, grounded in the principles of electronic effects and functional group reactivity, provide a foundational understanding of the chemical behavior of this compound based solely on its molecular structure.

Derivatization and Analogue Synthesis Strategies for 2 Ethoxy 4 Formylphenyl Propionate

Modification of the Formyl Group for Novel Functionalities

The aldehyde (formyl) group is a highly reactive functional group that can be readily transformed into a variety of other functionalities, thereby enabling the synthesis of a wide array of derivatives.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid group or reduced to a primary alcohol. Oxidation can be achieved using various oxidizing agents, while reduction to the corresponding benzyl alcohol derivative can be accomplished with reducing agents like sodium borohydride.

Condensation Reactions: The formyl group readily participates in condensation reactions with active methylene compounds. For instance, the Henry reaction involves the condensation of an aldehyde with a nitroalkane in the presence of a base to form a β-nitro alcohol. This reaction can be used to introduce a nitro-containing side chain to the aromatic ring.

Reductive Amination: Through reductive amination, the formyl group can be converted into an amine. This reaction involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine. This provides a route to introduce various amino functionalities.

Wittig Reaction and Related Olefinations: The Wittig reaction and its variants allow for the conversion of the aldehyde into an alkene, enabling the introduction of a carbon-carbon double bond with a wide range of substituents.

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Oxidation | Potassium permanganate, Jones reagent | Carboxylic acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Primary alcohol |

| Henry Reaction | Nitroalkane, Base | β-Nitro alcohol |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

Derivatization at the Phenyl Ring for Structure-Activity Relationship Studies

The phenyl ring of 2-ethoxy-4-formylphenyl propionate (B1217596) is activated by the electron-donating ethoxy group, making it susceptible to electrophilic aromatic substitution reactions. However, the formyl group is a deactivating group, which will direct incoming electrophiles to the positions meta to it (and ortho/para to the ethoxy group).

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new substituents onto the aromatic ring. The position of substitution will be influenced by the directing effects of the existing ethoxy and formyl groups.

Substitution of the Formyl Group: In phenols with electron-donating groups in the ortho position, it has been observed that the formyl group can be substituted by alkyl groups in the presence of active alkyl halides. This uncommon reaction proceeds via an addition-elimination mechanism and offers a unique pathway for C-alkylation at the para position. For instance, reaction with prenyl bromide in the presence of a base can lead to the substitution of the formyl group with a prenyl group.

| Reaction Type | Reagents/Conditions | Potential Product |

| Nitration | Nitric acid, Sulfuric acid | Nitrated phenyl ring derivative |

| Halogenation | Halogen (e.g., Br₂), Lewis acid | Halogenated phenyl ring derivative |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acylated phenyl ring derivative |

| Formyl Group Substitution | Active alkyl halide (e.g., prenyl bromide), Base | para-Alkyl substituted derivative |

Propionate Moiety Modifications and Their Synthetic Routes

The propionate ester group offers another site for derivatization, allowing for the modification of the ester functionality itself or the acyl chain.

Hydrolysis and Esterification: The propionate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol (B47542) and propionic acid. The resulting phenol can then be re-esterified with different carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to introduce a variety of acyl groups. This allows for the synthesis of a library of analogues with different ester side chains. The Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common method for this transformation.

Transesterification: The propionate ester can undergo transesterification with other alcohols in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl or aryl group.

Amidation: Reaction of the ester with amines can lead to the formation of amides, introducing a nitrogen-containing functionality in place of the ester oxygen.

Enzymatic Synthesis: Lipases can be used as biocatalysts for the synthesis of esters, offering a green and often highly selective alternative to traditional chemical methods. For example, lipase B from Candida antarctica has been used for the enzymatic synthesis of various aroma esters.

| Modification | Synthetic Route | Key Reagents |

| Acyl Chain Variation | Hydrolysis followed by esterification | Acid/Base, Carboxylic acid/derivative |

| Alcohol Group Variation | Transesterification | Alcohol, Acid/Base catalyst |

| Ester to Amide Conversion | Amidation | Amine |

Heterocyclic Annulation and Scaffold Diversification Strategies Utilizing the Core Structure

The functional groups present in 2-ethoxy-4-formylphenyl propionate can be utilized to construct fused heterocyclic rings, leading to significant scaffold diversification.

Friedländer Annulation: The formyl group, in conjunction with an adjacent activated methylene group (which could be introduced through prior derivatization), can participate in the Friedländer annulation. This reaction with a compound containing an ortho-amino ketone or aldehyde functionality would lead to the formation of a quinoline ring system.

[4+2] Annulation Reactions: The aromatic ring can potentially act as a diene or dienophile in [4+2] cycloaddition reactions, depending on the reaction partner and conditions. This could lead to the formation of bicyclic or polycyclic structures.

Synthesis of Benzofurans and Related Heterocycles: The phenolic oxygen and the formyl group can be involved in cyclization reactions to form oxygen-containing heterocycles. For instance, reaction with a suitable two-carbon synthon could lead to the formation of a benzofuran ring.

Multi-component Reactions: The reactive functionalities of the molecule make it a suitable candidate for multi-component reactions, where three or more reactants combine in a single step to form a complex product. This approach allows for the rapid generation of diverse heterocyclic scaffolds.

These strategies highlight the potential of this compound as a versatile starting material for the synthesis of a wide range of derivatives and novel heterocyclic compounds, which can be valuable for structure-activity relationship studies and the discovery of new bioactive molecules.

Environmental Fate and Ecotoxicological Considerations of 2 Ethoxy 4 Formylphenyl Propionate

Environmental Degradation Pathways and Mechanisms

There is no specific information available on the environmental degradation of 2-Ethoxy-4-formylphenyl propionate (B1217596). However, based on its chemical structure, potential degradation pathways can be hypothesized.

Photodegradation Processes

The degradation of aromatic compounds can be influenced by sunlight. Aromatic esters may undergo photodegradation, although the rates and products are highly dependent on the specific structure and environmental conditions. Without experimental data for 2-Ethoxy-4-formylphenyl propionate, its susceptibility to photodegradation is unknown.

Microbial Degradation and Biotransformation Pathways in Aquatic and Soil Environments

Microorganisms play a crucial role in the breakdown of many organic chemicals in the environment. The ether and ester linkages in this compound could potentially be targeted by microbial enzymes. For instance, the cleavage of ether bonds is a known step in the degradation of some aromatic compounds. Similarly, esterase enzymes could hydrolyze the propionate group. However, no studies have specifically investigated the microbial degradation of this compound.

Chemical Hydrolysis and Oxidation

The ester linkage in this compound could be susceptible to chemical hydrolysis, particularly under acidic or alkaline conditions, which would break the molecule into 2-ethoxy-4-formylphenol and propionic acid. The rate of this reaction would depend on pH and temperature. The aldehyde and ethoxy groups may also be subject to oxidation under certain environmental conditions. Again, no specific data for this compound are available.

Ecotoxicological Studies on Non-Target Organisms

No ecotoxicological studies specifically examining the effects of this compound on any non-target organisms were found.

Aquatic Ecotoxicology: Assessment on Various Trophic Levels

A comprehensive assessment of aquatic ecotoxicology requires testing on organisms from different trophic levels, such as algae, invertebrates, and fish. Such data is not available for this compound.

There are no published studies on the toxicity of this compound to the marine microalga Isochrysis galbana or any other microalgal species. While Isochrysis galbana is a standard test organism for evaluating the toxicity of chemical substances in the marine environment, it has not been used to assess this specific compound.

Aquatic Invertebrates (e.g., Mytilus galloprovincialis, Paracentrotus lividus, Siriella armata, Rotifers)

There is currently no available scientific data on the ecotoxicological effects of this compound on aquatic invertebrates such as the Mediterranean mussel (Mytilus galloprovincialis), the sea urchin (Paracentrotus lividus), the mysid shrimp (Siriella armata), or rotifers.

In general, ecotoxicological studies with aquatic invertebrates are crucial for environmental risk assessment. For instance, studies on other chemical substances, such as the rare-earth element lanthanum, have used Mytilus galloprovincialis as a bioindicator to assess metabolic and oxidative stress, neurotoxicity, and histopathological impacts. epa.gov Such research typically involves exposing the organisms to various concentrations of the chemical over a specific period and then analyzing a range of biological markers. epa.gov

Rotifers are also widely used in ecotoxicological studies due to their sensitivity to a variety of toxicants, including metals, organic compounds, and pesticides. nih.gov Their ease of culture, small size, and rapid reproduction make them suitable models for assessing acute and chronic toxicity. nih.gov However, the database of toxicants investigated with rotifer species remains relatively small compared to other model organisms. nih.gov

Fish and Other Aquatic Vertebrates

Specific studies on the toxicity of this compound to fish and other aquatic vertebrates are not available in the current body of scientific literature.

Standard ecotoxicological assessments for chemicals would typically involve acute and chronic toxicity testing on fish species to determine lethal concentrations (LC50) and no-observed-effect-concentrations (NOEC). These tests provide critical data for understanding the potential impact of a substance on aquatic ecosystems.

Terrestrial Ecotoxicology (e.g., Soil Organisms, Non-target Arthropods, Non-target Plants)

There is no specific information available regarding the terrestrial ecotoxicology of this compound, including its effects on soil organisms, non-target arthropods, and non-target plants.

Guidance documents on terrestrial ecotoxicology for substances like plant protection products outline a tiered approach to risk assessment. This begins with evaluating the substance's persistence and potential for accumulation in soil. If a potential risk is identified, bioassays on a selection of terrestrial plants and organisms are conducted. The assessment also considers the toxicity of any significant metabolites or breakdown products.

Mechanistic Ecotoxicology: Gene and Protein Expression Analysis (Ecotoxicogenomics)

No ecotoxicogenomic studies have been published on this compound.

Ecotoxicogenomics is an emerging field that investigates how environmental contaminants affect gene and protein expression in organisms. This approach aims to provide a deeper understanding of the molecular mechanisms of toxicity and to identify sensitive biomarkers of exposure and effect. By analyzing changes in gene and protein expression, researchers can link molecular responses to adverse outcomes at the individual and population levels. This field holds the potential to enhance environmental risk assessment by providing early warning signals of environmental stress.

Risk Assessment Methodologies for Environmental Contaminants

While there is no specific environmental risk assessment for this compound, general methodologies for chemical contaminants are well-established. These frameworks typically involve a multi-step process:

Hazard Identification : Determining the potential adverse effects of the substance.

Dose-Response Assessment : Quantifying the relationship between the dose of the substance and the occurrence of adverse effects.

Exposure Assessment : Evaluating the likely environmental concentrations and the pathways through which organisms might be exposed.

Risk Characterization : Integrating the hazard, dose-response, and exposure information to estimate the probability and magnitude of adverse effects in the environment.

Emerging and Potential Research Applications of 2 Ethoxy 4 Formylphenyl Propionate

Role in Fragrance and Flavor Chemistry: Mechanistic Basis for Odor Perception and Augmentation

The primary and most well-documented application of 2-Ethoxy-4-formylphenyl propionate (B1217596) lies within the fragrance and flavor industry. Its specific aroma profile makes it a valuable ingredient for perfumers and flavorists.

Detailed research, particularly within the patent literature, has identified 2-Ethoxy-4-formylphenyl propionate as a significant aroma chemical. It is described as possessing a rich, natural vanilla bean and sweet aroma, often with desirable dark chocolate top notes. This profile allows it to be used to impart, augment, or enhance the aroma of various consumer products, including perfume compositions, colognes, and perfumed articles. A notable advantage of this compound, when compared to other vanilla derivatives, is its non-discoloring property in perfume compositions.

The perception of its scent is rooted in the complex interactions between the molecule and olfactory receptors in the nasal cavity. The process of olfaction begins when volatile molecules like this compound travel through the air and reach the olfactory epithelium. Here, they bind to specific G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. This binding event triggers a conformational change in the receptor, initiating a signal transduction cascade that ultimately leads to an electrical signal being sent to the olfactory bulb in the brain. The brain then interprets this signal as a specific scent.

The precise combination of olfactory receptors activated by this compound determines its unique odor profile. The structural features of the molecule, including the ethoxy group, the formyl group, and the propionate ester, all contribute to its specific binding affinity for a particular set of olfactory receptors. While the exact receptor-ligand interactions for this specific compound are a subject for ongoing research, the field of olfactory science has established that the shape, size, and functional groups of an odorant molecule are critical for its recognition by the olfactory system.

Table 1: Aroma Profile of this compound

| Aroma Characteristic | Description |

| Primary Scent | Rich, natural vanilla bean |

| Secondary Notes | Sweet, dark chocolate |

| Application Benefits | Non-discoloring in formulations |

Precursors for Fluorescent Probes and Sensors

The structural backbone of this compound, being a derivative of vanillin (B372448), suggests its potential as a precursor for the synthesis of fluorescent probes and sensors. Vanillin and its derivatives have been successfully utilized in the development of chemosensors for the detection of various analytes, including metal ions and biologically relevant molecules.

The underlying principle for this application lies in the modification of the vanillin scaffold to create a molecule that exhibits changes in its fluorescence properties upon binding to a target analyte. The formyl group of this compound is a particularly useful reactive site for such modifications. It can readily undergo condensation reactions with various amines to form Schiff bases. These Schiff base derivatives can be designed to have extended π-conjugated systems, which are often a prerequisite for fluorescence.

For instance, a fluorescent probe can be designed where the binding of a specific ion to a receptor site on the molecule alters the electronic properties of the conjugated system, leading to a "turn-on" or "turn-off" fluorescent response. The ethoxy and propionate groups on the aromatic ring of this compound can also be strategically utilized to fine-tune the photophysical properties of the resulting probe, such as its emission wavelength, quantum yield, and solubility in different media.

While direct research on this compound as a fluorescent probe precursor is not yet widely published, the extensive body of work on other vanillin derivatives provides a strong rationale for its potential in this area. Future research could explore the synthesis of novel fluorescent probes from this compound for applications in environmental monitoring, bio-imaging, and diagnostics.

Intermediates in the Synthesis of Complex Organic Molecules

In the realm of organic synthesis, this compound holds potential as a versatile intermediate for the construction of more complex molecular architectures. Its multifunctional nature, possessing an aldehyde, an ester, and an ether linkage, offers multiple points for chemical transformation.

The aldehyde group is a key functional handle that can participate in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions allow for the elaboration of the carbon skeleton, paving the way for the synthesis of a diverse range of target molecules.

Furthermore, the propionate ester can be hydrolyzed to reveal a phenolic hydroxyl group. This hydroxyl group can then be used as a nucleophile in various coupling reactions or as a directing group in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring. The ethoxy group, being relatively stable, can be carried through multiple synthetic steps, providing a persistent structural feature.